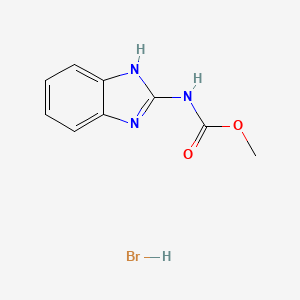

Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide

Description

Properties

CAS No. |

85187-34-4 |

|---|---|

Molecular Formula |

C9H10BrN3O2 |

Molecular Weight |

272.10 g/mol |

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate;hydrobromide |

InChI |

InChI=1S/C9H9N3O2.BrH/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H2,10,11,12,13);1H |

InChI Key |

MIDUSXSVFYCCEX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1.Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate)

The core step in preparing the hydrobromide salt is the synthesis of carbendazim itself. The most common industrial and laboratory methods include:

Synthesis via Methyl Cyanocarbamate and o-Phenylenediamine

- Step 1: Preparation of methyl cyanocarbamate by reaction of cyanamide with methyl chloroformate.

- Cyanamide is typically generated by hydrolysis of calcium cyanamide (lime nitrogen).

- Methyl chloroformate is synthesized from phosgene and methanol, either by batch or continuous processes. The continuous tower ester method is preferred industrially for its high yield and quality.

- Reaction conditions: Temperature around 45 °C, methyl chloroformate to lime nitrogen ratio approximately 2.0:1.5, reaction time about 1 hour.

- Step 2: Condensation of methyl cyanocarbamate with o-phenylenediamine in the presence of hydrochloric acid.

- Reaction temperature: 90–95 °C.

- Hydrochloric acid is essential to catalyze the reaction.

- The product is carbendazim, isolated as a white crystalline solid after purification.

This method is widely used due to its efficiency and scalability.

Alternative Routes

Formation of Methyl 1H-benzimidazol-2-ylcarbamate Monohydrobromide

The hydrobromide salt is prepared by reacting carbendazim with hydrobromic acid or hydrobromic acid equivalents:

-

- Carbendazim is treated with hydrobromic acid under controlled conditions to form the monohydrobromide salt.

- This salt formation significantly improves the water solubility and handling properties of carbendazim, which is otherwise poorly soluble in water and many organic solvents.

- The reaction is typically carried out at room temperature or with mild heating (up to 100 °C) to ensure complete salt formation.

- The product is isolated by filtration and drying, yielding a stable crystalline hydrobromide salt.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Methyl chloroformate synthesis | Phosgene + Methanol (continuous/batch) | 20–30 | Variable | Continuous tower ester method preferred |

| Cyanamide generation | Hydrolysis of calcium cyanamide (lime nitrogen) | Ambient | ~1 hour | Produces cyanamide solution |

| Methyl cyanocarbamate formation | Cyanamide + Methyl chloroformate + NaOH | 45 | 1 hour | Methyl chloroformate to lime nitrogen ratio 2.0:1.5 |

| Carbendazim synthesis | o-Phenylenediamine + Methyl cyanocarbamate + HCl | 90–95 | Several hours | Acid catalysis essential |

| Hydrobromide salt formation | Carbendazim + Hydrobromic acid | Room temp to 100 | 1–2 hours | Salt isolated by filtration and drying |

Research Findings and Enzymatic Considerations

- Studies on biodegradation of carbendazim reveal enzymatic hydrolysis pathways involving carbamate hydrolysis to 2-aminobenzimidazole, indicating the chemical stability of the carbamate moiety under environmental conditions.

- The enzymatic hydrolysis is catalyzed by serine hydrolases, which may be relevant for understanding the stability and handling of carbendazim salts in biological contexts.

- No direct enzymatic synthesis methods for the hydrobromide salt are reported; chemical synthesis remains the standard.

Summary and Professional Insights

- The preparation of this compound is a two-stage process: synthesis of carbendazim followed by salt formation with hydrobromic acid.

- Industrially, the continuous synthesis of methyl chloroformate and subsequent reaction with cyanamide and o-phenylenediamine is the preferred route due to efficiency and scalability.

- Salt formation improves physicochemical properties critical for formulation and application in fungicidal and microbicidal products.

- Reaction parameters such as temperature, reagent ratios, and acid catalysis are crucial for optimizing yield and purity.

- The hydrobromide salt exhibits enhanced solubility and stability, making it suitable for diverse industrial applications including crop protection and preservatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of Methyl 1H-benzimidazol-2-ylcarbamate.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

Carbendazim is widely used in agriculture to control various fungal diseases affecting crops. Its mode of action involves the inhibition of microtubule formation during cell division in fungi, effectively disrupting their growth and reproduction. It has shown effectiveness against pathogens such as:

- Albugo candida

- Sclerotium rolfsii

- Microdochium nivale

These pathogens are responsible for significant crop losses, particularly in fruits and cereals. The compound's systemic activity allows it to be absorbed by plants, providing protection from within .

Environmental Persistence and Behavior

Carbendazim exhibits considerable persistence in soil and water environments, with an estimated environmental half-life of up to 12 months . Understanding its adsorption-desorption characteristics is crucial for predicting its mobility and potential contamination risks in agricultural settings. Factors influencing these characteristics include soil pH, organic matter content, and clay composition .

Research Insights

Degradation Studies

Research has highlighted the degradation pathways of carbendazim in various environments. For instance, studies have identified specific bacterial strains capable of metabolizing carbendazim as their sole carbon source. One notable strain, Nocardioides sp., was found to hydrolyze carbendazim into less harmful metabolites . This microbial degradation can play a vital role in mitigating the environmental impact of this fungicide.

Toxicological Assessments

Toxicological studies have raised concerns about the potential health risks associated with carbendazim exposure. It has been classified as a suspected mutagen and teratogen, with studies indicating its ability to induce micronuclei formation in mammalian cells . These findings underscore the importance of monitoring its use and exploring safer alternatives or degradation methods.

Pharmaceutical Potential

Beyond its agricultural applications, research is ongoing into the potential pharmaceutical uses of carbendazim. Its biological activity against certain pathogens suggests that it may have therapeutic applications yet to be fully explored. The compound's ability to disrupt cellular processes could be harnessed for developing new treatments against resistant fungal infections.

Table 1: Efficacy Against Fungal Pathogens

| Pathogen | Crop Type | Efficacy (%) | Reference |

|---|---|---|---|

| Albugo candida | Cruciferous crops | 85 | |

| Sclerotium rolfsii | Soybeans | 90 | |

| Microdochium nivale | Turfgrass | 80 |

Table 2: Environmental Behavior

Mechanism of Action

The mechanism of action of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide involves its interaction with cellular components. The compound binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to cell cycle arrest and apoptosis. The compound’s effects are particularly pronounced in rapidly dividing cells, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs: Carbendazim and Benomyl

Table 1: Key Properties of Benzimidazole Carbamates

*Estimated based on analogous salts (e.g., eletriptan HBr ).

Key Findings :

- Carbendazim HCl vs. HBr Salt : The HBr salt may exhibit superior aqueous solubility, as seen in other bromide salts like eletriptan HBr, which is "readily soluble in water" . This property could enhance bioavailability in pharmaceutical formulations.

- Benomyl: A prodrug of carbendazim, benomyl degrades into the active metabolite in soil. Its butylamino carbonyl side chain increases lipophilicity, contributing to weaker soil adsorption (Freundlich isotherm Kf = 1.2–3.8) compared to carbendazim .

Comparison with Other Monohydrobromide Salts

Table 2: Monohydrobromide Salts in Pharmaceuticals

*Inference from bromide salt trends: Bromide salts often exhibit higher solubility than chlorides due to reduced lattice energy .

Key Insight: While eletriptan HBr and the subject compound share the monohydrobromide classification, their applications diverge significantly. Eletriptan’s sulfonyl and indole groups enable CNS activity, whereas the benzimidazole core of methyl 1H-benzimidazol-2-ylcarbamate targets parasitic and fungal tubulin .

Biological Activity

Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide, commonly referred to as carbendazim, is a systemic benzimidazole fungicide widely used in agriculture for its efficacy against a variety of fungal pathogens. Its biological activity extends beyond fungicidal properties, encompassing potential anticancer effects and environmental interactions. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is a derivative of benzimidazole, characterized by its ability to inhibit fungal cell division by disrupting microtubule formation. This action is primarily due to the binding of the compound to β-tubulin, leading to the inhibition of mitosis in fungal cells. The compound's structural formula is represented as follows:

Antifungal Activity

Carbendazim exhibits strong antifungal properties, making it effective against various plant pathogens. The mechanism involves the inhibition of fungal growth through interference with cellular microtubule dynamics. A study demonstrated that carbendazim effectively reduced the growth of several fungi, including Botrytis cinerea and Fusarium oxysporum, at concentrations as low as 1 μg/mL .

Table 1: Efficacy of Carbendazim Against Fungal Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Botrytis cinerea | 0.5 μg/mL |

| Fusarium oxysporum | 1 μg/mL |

| Rhizoctonia solani | 2 μg/mL |

Anticancer Potential

Recent studies have explored the potential anticancer properties of this compound. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. For instance, one study reported lethal concentrations (LC50) significantly lower than those of conventional chemotherapeutic agents, suggesting a promising avenue for cancer treatment .

Table 2: Cytotoxicity of Carbendazim Derivatives in Cancer Cell Lines

| Compound | Cell Line | LC50 (nM) |

|---|---|---|

| Carbendazim Derivative 1 | U87 (Glioblastoma) | 200 |

| Carbendazim Derivative 2 | BE (Neuroblastoma) | 18.9 |

Metabolism and Toxicity

The metabolism of this compound has been studied in various animal models. It is primarily metabolized in the liver, resulting in several metabolites that may contribute to its biological effects and toxicity profile. Notably, studies have shown that high doses can lead to testicular damage and other reproductive toxicity in male rats .

Table 3: Metabolites Identified in Animal Studies

| Metabolite | Observed Effects |

|---|---|

| 5-Hydroxycarbendazim | Associated with reproductive toxicity |

| Methyl(5-hydroxy-6-oxo-6H-benzimidazol-2-yl) | Induced liver enzyme activity |

Case Studies and Environmental Impact

Carbendazim's environmental impact has been assessed through various studies focusing on its degradation and effects on non-target organisms. A notable case involved the isolation of bacteria capable of degrading carbendazim in contaminated soils, highlighting its potential for bioremediation applications .

Bioremediation Potential

Research has identified specific bacterial strains capable of hydrolyzing carbendazim into less harmful metabolites. For example, Nocardioides sp. strain SG-4G demonstrated effective degradation capabilities, suggesting a viable method for reducing environmental contamination by this fungicide .

Q & A

Q. What methodologies are recommended for determining adsorption-desorption characteristics of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide in soils?

The batch equilibrium method is widely used to evaluate adsorption isotherms. Key steps include:

- Preparing pesticide solutions (0.25–7.5 ppm) in methanol/deionized water with 0.1 M NaCl as a background electrolyte to simulate soil ionic strength .

- Using Freundlich isotherms to model adsorption data, with slope n < 1 indicating weak-to-moderate adsorption. Distribution coefficients (Kads) range from 2.93–14.35 mL/µg, depending on soil type (e.g., hilly vs. sandy soils) .

- Conducting XRD analysis to confirm adsorption via basal spacing changes in soil minerals .

Q. Which analytical techniques confirm the structural integrity of this compound post-synthesis?

- X-ray crystallography (e.g., SHELX programs) for resolving crystal structures .

- IR spectroscopy to validate functional groups, such as carbamate and benzimidazole moieties .

- XRD to assess crystallinity and interaction with soil matrices .

Q. What statistical methods ensure data accuracy in sorption studies?

- Regression analysis to correlate adsorption coefficients (Kads) with soil properties (pH, organic matter).

- Univariate ANOVA to evaluate the significance of variables like clay content and organic carbon .

Q. How is the compound’s endocrine-disrupting potential assessed?

- Liquid chromatography-mass spectrometry (LC-MS) for detecting environmental residues .

- In vitro bioassays to measure hormone receptor binding affinity, particularly for estrogenic/androgenic pathways .

Q. What parameters optimize laboratory synthesis of this compound?

- Solvent selection (methanol/acetone for solubility), temperature control (25 ± 1°C), and purification via centrifugation .

- Validation using melting point analysis and chromatographic purity checks .

Advanced Research Questions

Q. How can contradictions in adsorption coefficients (Kads) across soil matrices be resolved?

- Soil-specific normalization : Adjust for organic carbon content (OC%) and clay mineralogy using the equation Koc = (Kads × 100)/OC% .

- Multivariate regression to account for competing factors like pH and ionic strength .

- Cross-validation with column leaching experiments to assess field relevance .

Q. What computational strategies elucidate molecular interactions with β-tubulin in resistant parasites?

- Homology modeling to construct parasite β-tubulin structures lacking crystallographic data.

- Molecular docking (e.g., AutoDock Vina) to identify binding sites, validated against resistance mutations (e.g., F167Y, E198A) .

- Molecular dynamics simulations to assess binding stability under physiological conditions .

Q. How do pH-dependent adsorption behaviors influence experimental design?

- Pre-equilibrate soils at target pH (4–8) using HCl/NaOH to mimic natural conditions.

- Monitor pH shifts during adsorption, as protonation of benzimidazole groups enhances soil binding at lower pH .

- Include ionic strength controls to decouple pH effects from electrolyte interactions .

Q. What mechanistic insights explain irreversible desorption in certain soils?

Q. How are homology models validated for studying benzimidazole-tubulin interactions?

- Resistance mutation alignment : Compare modeled binding sites with known mutations (e.g., F200Y) to verify relevance .

- Competitive inhibition assays with colchicine to confirm tubulin binding specificity .

- Free energy calculations (e.g., MM-PBSA) to quantify affinity differences between parasite and human tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.